cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone
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Overview
Description
Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group attached to a pyrrolidine ring, which is further connected to a tetrahydrocycloheptapyrimidine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Construction of the tetrahydrocycloheptapyrimidine moiety: This step involves the cyclization of appropriate intermediates under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanol
- Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]ethanone
Uniqueness
Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c25-20(15-7-3-1-4-8-15)24-12-11-16(13-24)23-19-17-9-5-2-6-10-18(17)21-14-22-19/h14-16H,1-13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHUQQHSQQACID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)NC3=NC=NC4=C3CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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